4,5-Difluoro-2-iodophenol

Übersicht

Beschreibung

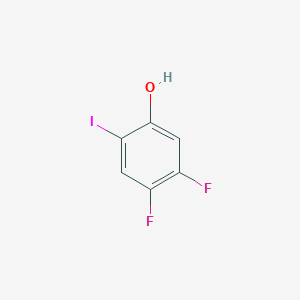

4,5-Difluoro-2-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It is used in various chemical reactions and has a molecular weight of 255.99 .

Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-iodophenol consists of a phenol group with iodine and fluorine substituents. The InChI code for this compound is 1S/C6H3F2IO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H .It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,5-Difluoro-2-iodophenol: is a valuable reagent in organic synthesis, particularly in the synthesis of complex organic molecules. Its iodine atom can undergo various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds . This compound is also useful in electrophilic aromatic substitution reactions due to the activating effects of the hydroxyl group.

Material Science

In material science, 4,5-Difluoro-2-iodophenol can be used to modify the surface properties of materials. Fluorinated phenols are known to impart hydrophobicity, which can be beneficial in creating water-resistant coatings or self-cleaning surfaces .

Chemical Synthesis

This compound plays a role in the synthesis of dyes and pigments. The presence of fluorine atoms can lead to the formation of compounds with unique optical properties, which are valuable in developing new dyes for the textile industry .

Chromatography

4,5-Difluoro-2-iodophenol: may be used as a standard in chromatographic analysis due to its distinct chemical structure. It can help in the calibration of equipment and serve as a reference compound in the analysis of complex mixtures .

Analytical Chemistry

In analytical chemistry, this compound’s unique structure allows it to serve as a precursor for the synthesis of analytical reagents. These reagents can be used in various detection and quantification methods, such as spectrophotometry and mass spectrometry .

Biopharma Production

The compound’s reactivity makes it a candidate for the synthesis of pharmaceutical intermediates. Its ability to participate in multiple types of chemical reactions makes it versatile for constructing complex molecular architectures found in active pharmaceutical ingredients .

Controlled Environment and Cleanroom Solutions

Due to its potential to create fluorinated derivatives, 4,5-Difluoro-2-iodophenol can be used in the development of cleaning agents and sterilization processes in controlled environments like cleanrooms .

Advanced Battery Science

In the field of advanced battery science, fluorinated compounds are explored for their potential in enhancing the stability and performance of electrolytes4,5-Difluoro-2-iodophenol could contribute to the research and development of high-performance battery systems .

Safety and Hazards

4,5-Difluoro-2-iodophenol is classified as a hazardous compound. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of 4,5-Difluoro-2-iodophenol are currently unknown

Mode of Action

It’s known that halogenated phenols can participate in nucleophilic aromatic substitution reactions . This suggests that 4,5-Difluoro-2-iodophenol might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Pharmacokinetics

For instance, it has a high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The molecular and cellular effects of 4,5-Difluoro-2-iodophenol’s action are currently unknown

Eigenschaften

IUPAC Name |

4,5-difluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSZEZNXAOQRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673121 | |

| Record name | 4,5-Difluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186590-30-7 | |

| Record name | 4,5-Difluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)